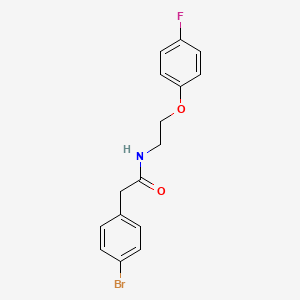

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide

Description

2-(4-Bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic acetamide derivative characterized by a brominated phenyl group at the 4-position and a fluorophenoxyethyl side chain. This compound belongs to a broader class of N-substituted acetamides, which are frequently explored for pharmacological activities, including antimicrobial, anticancer, and receptor modulation properties. Structural analogs often differ in substituents on the phenyl ring, linker groups (e.g., ether, thioether), or terminal functional groups, leading to diverse biological profiles .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-N-[2-(4-fluorophenoxy)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrFNO2/c17-13-3-1-12(2-4-13)11-16(20)19-9-10-21-15-7-5-14(18)6-8-15/h1-8H,9-11H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMVHIOMEQSUEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=O)NCCOC2=CC=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide typically involves a multi-step process:

Formation of 4-bromophenylacetic acid: This can be achieved through the bromination of phenylacetic acid using bromine in the presence of a catalyst.

Amidation: The 4-bromophenylacetic acid is then converted to its corresponding amide by reacting with an amine, such as 2-(4-fluorophenoxy)ethylamine, under appropriate conditions (e.g., using a coupling agent like EDCI or DCC).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms on the aromatic rings can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid or nitric acid.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Acidic hydrolysis may involve hydrochloric acid, while basic hydrolysis could use sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Applications De Recherche Scientifique

Medicinal Chemistry

- Drug Development: The compound serves as a building block for synthesizing pharmaceutical agents targeting specific receptors or enzymes. Its structural features allow for modifications that enhance biological activity and selectivity.

- Antitubercular Activities: Similar compounds have demonstrated potential against Mycobacterium tuberculosis, suggesting that derivatives of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide could also exhibit similar properties .

Materials Science

- Advanced Materials Development: The compound's unique structure makes it suitable for creating advanced materials, including polymers and nanomaterials. Its chemical stability and reactivity can lead to innovative applications in material engineering.

Biological Studies

- Target Interaction Studies: The compound can be utilized in investigating small molecule interactions with biological targets such as proteins and nucleic acids. This application is crucial for understanding mechanisms of action in drug discovery.

Case Studies and Research Findings

-

Antitubercular Activity: A study on related compounds revealed that modifications to the phenoxyacetamide structure significantly influenced their efficacy against M. tuberculosis, emphasizing the importance of structural diversity in drug design .

Compound MIC (μg/mL) Activity 3m 4 High 3b 32 Moderate - Mechanism of Action: Research indicates that compounds similar to 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide may interact with molecular targets, modulating enzyme activity through binding interactions influenced by halogen substituents.

Mécanisme D'action

The mechanism of action of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity, affecting its overall biological activity.

Comparaison Avec Des Composés Similaires

N-(4-Bromophenyl)-2-(2-thienyl)acetamide

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structure: Incorporates a pyridazinone core instead of an ethylphenoxy linker.

- Activity: Acts as a specific FPR2 agonist, inducing calcium mobilization and neutrophil chemotaxis. The pyridazinone ring likely facilitates hydrogen bonding with receptors .

- Key Difference : The rigid heterocyclic core contrasts with the flexible ether linker in the target compound, impacting conformational freedom and receptor binding.

2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide

- Structure: Substitutes the ether oxygen with a thioether group and replaces the fluorophenoxyethyl chain with a chlorophenyl group.

- Activity : Exhibits antimicrobial properties, with enhanced activity attributed to the sulfur atom’s lipophilicity and the chloro group’s electron-withdrawing effects .

- Key Difference : Thioether linkages may increase metabolic stability but reduce solubility compared to ethers.

Antimicrobial Activity

- Analog Comparison :

- Trend: Electron-withdrawing groups (Br, Cl) and lipophilic substituents (thioether, phenoxy) correlate with enhanced antimicrobial efficacy .

Receptor Modulation

- Target Compound: Unreported, but fluorophenoxy groups are common in receptor-targeted drugs.

- Analog Comparison: Pyridazinone derivatives: Activate FPR2 (EC50 ~10 nM) via calcium signaling . Thiophene-containing analogs: Lack receptor data but show antimycobacterial activity .

- Trend: Heterocyclic cores (e.g., pyridazinone) improve receptor specificity, while flexible linkers (e.g., ethylphenoxy) may favor off-target interactions.

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | N-(4-Bromophenyl)-2-(2-thienyl)acetamide | 2-((4-Bromophenyl)thio)-N-(4-chlorophenyl)acetamide |

|---|---|---|---|

| LogP | Estimated ~3.5 (high) | ~3.8 (higher due to thiophene) | ~4.2 (highest due to thioether) |

| Solubility (aq.) | Low (fluorophenoxy) | Very low | Very low |

| Metabolic Stability | Moderate (ether cleavage) | High (thiophene stability) | High (thioether resistance) |

| Bioavailability | Moderate | Low | Low |

Key Observations :

- Bromophenyl and fluorine substituents balance lipophilicity and electronic effects.

- Thioether analogs exhibit superior metabolic stability but poor solubility, limiting oral absorption .

Activité Biologique

2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various cell lines, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a bromine atom on the phenyl ring and a fluorine atom on the phenoxy group, which may influence its biological interactions. The synthesis typically involves:

- Formation of 4-bromophenylacetic acid : Bromination of phenylacetic acid.

- Amidation : Reaction with 2-(4-fluorophenoxy)ethylamine using coupling agents.

- Purification : Techniques like recrystallization or column chromatography are employed to achieve high purity.

The biological activity of 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of bromine and fluorine enhances its lipophilicity and may improve binding affinity, thereby modulating the activity of molecular targets involved in various diseases.

Anticancer Activity

Research indicates that compounds structurally related to 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide exhibit significant anticancer properties. For instance, studies have shown that similar acetamide derivatives demonstrate cytotoxicity against liver carcinoma cell lines (HEPG2-1), with IC50 values indicating effective concentrations required for 50% cell viability reduction .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(4-bromophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide | HEPG2-1 | TBD |

| 11b (similar compound) | HEPG2-1 | 1.03 |

| 11a (similar compound) | HEPG2-1 | 1.42 |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It has shown promising results against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 8.33 - 23.15 |

| Enterococcus faecalis | 8.33 - 23.15 |

Case Studies and Research Findings

A notable study evaluated the cytotoxic effects of related compounds on different cancer cell lines, revealing that electron-donating groups enhance cytotoxicity while electron-withdrawing groups reduce it . This structure-activity relationship (SAR) analysis is crucial for optimizing the efficacy of new derivatives.

Another study highlighted that compounds with similar structural motifs demonstrated significant antiproliferative effects in breast cancer cells, emphasizing the importance of substituent nature on biological activity .

Comparison with Similar Compounds

When compared to structurally similar compounds, such as 2-(4-chlorophenyl)-N-(2-(4-fluorophenoxy)ethyl)acetamide , the unique combination of bromine and fluorine in our compound may impart distinct physicochemical properties that enhance its reactivity and interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.